(3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Overview
Description
(3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is substituted with various functional groups, including chlorophenyl, fluorophenyl, and hydroxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chlorophenyl, fluorophenyl, and hydroxyphenyl groups are introduced through various substitution reactions, often involving halogenation and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. Its various functional groups allow for interactions with different biological targets.
Medicine
In medicine, this compound has potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure and functional groups make it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound has a similar phenethylamine structure but lacks the azetidine ring and the specific functional groups present in (3R,4s)-1-(4-chlorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring and different substituents.
3-(3,5-Difluorophenyl)propionic acid: This compound has a similar fluorophenyl group but lacks the azetidine ring and other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the azetidine ring structure. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
(3R,4S)-1-(4-chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO3/c25-17-5-9-19(10-6-17)27-23(16-3-11-20(28)12-4-16)21(24(27)30)13-14-22(29)15-1-7-18(26)8-2-15/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXJALWXKWNJK-XPWALMASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)Cl)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)Cl)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111572 | |
Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700622-08-7 | |
Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1700622-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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